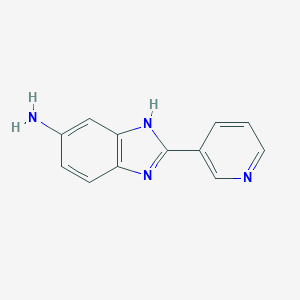

2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-pyridin-3-yl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIMYJGAHSBALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357166 | |

| Record name | 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-99-9 | |

| Record name | 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine: Chemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine, a heterocyclic organic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its core structure, featuring a fusion of benzimidazole and pyridine rings, is a well-recognized pharmacophore present in a multitude of biologically active agents. This guide offers a comprehensive technical overview of its chemical properties, potential pharmacological activities, synthesis, and key analytical characteristics, providing a foundational resource for researchers engaged in the development of novel therapeutics.

The benzimidazole scaffold is a privileged structure in drug development, known for its ability to interact with a wide array of biological targets.[1] The incorporation of a pyridine ring at the 2-position and an amine group at the 5-position of the benzimidazole core introduces specific electronic and steric features that can modulate its pharmacological profile, offering opportunities for the design of targeted and selective therapeutic agents.

Core Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers

-

Systematic Name: 2-(Pyridin-3-yl)-1H-benzo[d]imidazol-5-amine

-

Common Synonyms: this compound, 2-(3-pyridyl)-1H-benzo[d]imidazol-5-amine[2]

-

CAS Number: 1571-99-9[2]

-

Molecular Formula: C₁₂H₁₀N₄[2]

-

Molecular Weight: 210.23 g/mol [2]

-

SMILES: C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)N)N2[2]

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key predicted and calculated properties for this compound.

| Property | Predicted/Calculated Value | Source |

| Boiling Point | 512.9 ± 56.0 °C | ChemicalBook[3] |

| Density | 1.348 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa | 10.28 ± 0.10 | ChemicalBook[3] |

| LogP | 2.2071 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 67.59 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 2 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

These values are computationally predicted and should be confirmed through experimental analysis.

Potential Pharmacological Activity and Mechanism of Action

While direct and extensive pharmacological studies on this compound are not widely published, the benzimidazole class of compounds is renowned for a broad spectrum of biological activities. The structural motifs present in this molecule suggest several potential mechanisms of action, primarily centered around anti-inflammatory and kinase inhibitory pathways.

Anti-inflammatory Potential via Cytokine and iNOS Inhibition

Chronic inflammation is a hallmark of numerous diseases, driven by the overproduction of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), the latter being synthesized by inducible nitric oxide synthase (iNOS). Benzimidazole derivatives have demonstrated the ability to inhibit the lipopolysaccharide (LPS)-induced secretion of TNF-α and other pro-inflammatory cytokines in macrophage cell lines.[4][5] This inhibition is a key mechanism for controlling the inflammatory cascade.

Furthermore, several benzimidazole-containing compounds have been identified as potent inhibitors of iNOS.[6][7] By downregulating the production of NO, these compounds can mitigate the cytotoxic effects of excessive nitric oxide and temper the inflammatory response. The pyridine and amine functionalities on the this compound scaffold may play a crucial role in its binding to and inhibition of these inflammatory targets.

Caption: Potential anti-inflammatory mechanism of action.

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a common feature of diseases such as cancer. The benzimidazole scaffold is a common motif in a multitude of kinase inhibitors, often acting as an ATP-competitive inhibitor by binding to the hinge region of the kinase domain.[3][8] Derivatives of 2-pyridin-3-yl-1H-benzimidazole have been investigated as inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3) and G-protein-coupled receptor kinases (GRKs). The specific substitution pattern of this compound could confer selectivity towards certain kinase families, making it a valuable starting point for the development of targeted cancer therapies or treatments for other kinase-driven diseases.

Synthesis and Reactivity

The synthesis of this compound can be achieved through a straightforward two-step process, which is a common strategy for the preparation of 5-aminobenzimidazole derivatives. This involves the initial formation of a nitro-substituted benzimidazole, followed by the reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of analogous compounds.[9][10]

Step 1: Synthesis of 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) and pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Oxidant: To the stirred solution, add an oxidizing agent. A common and effective choice is sodium metabisulfite (Na₂S₂O₅) (1.0-1.2 eq). Alternatively, ceric ammonium nitrate (CAN) in the presence of hydrogen peroxide (H₂O₂) can be employed.[9]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend the 5-nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole (1.0 eq) from Step 1 in a suitable solvent, such as ethanol or concentrated hydrochloric acid.

-

Addition of Reducing Agent: Add a reducing agent. A widely used and effective method is the addition of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) portion-wise to the suspension. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be performed.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for several hours until the starting material is consumed, as monitored by TLC.

-

Work-up and Isolation: If using SnCl₂, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate the tin salts.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization: Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzimidazole and pyridine rings. The protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm, with characteristic coupling patterns. The protons on the benzimidazole ring will also resonate in the aromatic region. The amine (-NH₂) protons will likely appear as a broad singlet, and the benzimidazole N-H proton will also be a broad singlet, both of which are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the downfield region (typically δ 110-160 ppm). The carbon attached to the amino group will be shifted upfield compared to the other aromatic carbons due to the electron-donating effect of the nitrogen.

Mass Spectrometry (MS)

The mass spectrum, particularly under electrospray ionization (ESI) conditions, should show a prominent protonated molecular ion [M+H]⁺ at m/z 211.24. The fragmentation pattern would likely involve cleavages of the bonds linking the pyridine and benzimidazole rings, as well as potential rearrangements and losses of small neutral molecules.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its structural features suggest promising activity as an anti-inflammatory agent and a kinase inhibitor. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological properties. The predicted analytical data serves as a valuable reference for its characterization. This technical guide provides a solid foundation for researchers to explore the full therapeutic potential of this intriguing molecule and its derivatives in the ongoing quest for new and effective medicines.

References

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link][3][8][9][12]

-

Mallemula, V. R., Himabindu, V., Chakravarthy, A. K., & Sanghai, N. N. (2015). Synthesis, characterization, and antimicrobial activity of novel 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Research on Chemical Intermediates, 41(4), 2125-2138. [Link][9]

-

Bukhari, S. N. A., Lauro, G., Jantan, I., Chee, C. F., Amjad, M. W., Bifulco, G., Sher, H., Abdullah, I., & Rahman, N. A. (2016). Anti-inflammatory trends of new benzimidazole derivatives. Future Medicinal Chemistry, 8(16), 1953-1967. [Link][4]

-

Shukla, A., Pathak, A. K., & Khan, S. (2019). Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. Letters in Drug Design & Discovery, 16(10), 1145-1156. [Link][6][7]

-

Xiao, Y., et al. (2020). Discovery of Novel Benzimidazole Derivatives as Potent Inhibitors of Tumor Necrosis Factor-α (TNF-α). Journal of Medicinal Chemistry, 63(15), 8439-8454. [Link][13]

-

Saleem, M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8205. [Link][8]

-

Kaur, H., & Kumar, S. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potential anticancer and antimicrobial agents. RSC Advances, 12(35), 22869-22886. [Link][10]

-

ResearchGate. (2016). Benzimidazole derivatives inhibited lipopolysaccharide-induced TNF-α and IL-6 secretion in RAW264.7 macrophages. Retrieved from [Link][5]

-

Vasantha Kumar, G. R., et al. (2017). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 8(10), 2211-2224. [Link][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. MS/MS spectrum (a) and fragmentation pathway (b) of vanillin [zpxb.xml-journal.net]

- 3. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. acdlabs.com [acdlabs.com]

- 7. article.sapub.org [article.sapub.org]

- 8. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The molecule 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine, which incorporates both a benzimidazole and a pyridine moiety, represents a compound of significant interest for drug discovery programs. Its precise chemical structure is the foundation upon which all further development, including understanding its mechanism of action, structure-activity relationships (SAR), and safety profile, is built.

This technical guide provides a comprehensive, field-proven workflow for the unambiguous structural confirmation of this compound. Moving beyond a simple listing of techniques, this document explains the causality behind experimental choices, integrating data from multiple orthogonal methods to construct a self-validating and irrefutable structural proof. The target audience includes researchers, analytical scientists, and drug development professionals who require a robust and logical framework for molecular characterization.

Molecular Overview and Synthetic Context

The target molecule, this compound, possesses the molecular formula C₁₂H₁₀N₄ and a monoisotopic mass of 210.0905 Da.[4][5] Its structure consists of a 5-aminobenzimidazole core connected at the 2-position to the 3-position of a pyridine ring.

Chemical Structure:

(Simplified representation of this compound)

Understanding the synthesis is critical as it informs the expected outcome and potential impurities. A common and efficient route to such 2-substituted benzimidazoles involves the condensation of a substituted ortho-phenylenediamine with a pyridine-derived carboxylic acid or aldehyde.[6] For this target, the reaction would typically involve 1,2,4-triaminobenzene and nicotinic acid (pyridine-3-carboxylic acid) or its derivative, often under acidic conditions to drive cyclization. This synthetic logic establishes a strong hypothesis for the connectivity of the pyridine and aminobenzimidazole fragments.

The Integrated Elucidation Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. Mass spectrometry provides the elemental formula, while a suite of NMR experiments reveals the atomic connectivity. For ultimate confirmation, X-ray crystallography can provide the exact three-dimensional arrangement of atoms in space.

Caption: Integrated workflow for structure elucidation.

Part 1: Mass Spectrometry – Defining the Elemental Formula

Core Directive: The first step is to confirm the molecular weight and deduce the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy in the parts-per-million (ppm) range.

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

Given the presence of multiple basic nitrogen atoms, the molecule is expected to readily protonate. Therefore, positive ion mode ESI is the ionization method of choice.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~0.1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) to create a 0.1 mg/mL stock solution.

-

Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent, adding 0.1% formic acid to promote protonation ([M+H]⁺).

-

Analysis: Infuse the sample directly into the ESI source of a calibrated TOF mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

-

Data Processing: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition, comparing the measured mass to the theoretical mass.

Expected Data & Interpretation: The primary goal is to observe the protonated molecular ion, [M+H]⁺. The theoretical mass is used to validate the experimental result.

| Ion Species | Theoretical m/z | Expected Elemental Composition |

| [M+H]⁺ | 211.0987 | C₁₂H₁₁N₄⁺ |

| [M+Na]⁺ | 233.0806 | C₁₂H₁₀N₄Na⁺ |

The observation of an ion at m/z 211.0987 with a mass accuracy of <5 ppm provides high confidence in the molecular formula C₁₂H₁₀N₄. The fragmentation pattern, though complex for N-heterocycles, can provide further structural clues.[7][8]

Part 2: NMR Spectroscopy – Assembling the Molecular Framework

Core Directive: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is required for an unambiguous assignment.

Methodology: High-Field NMR Analysis

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the ideal solvent. Its high polarity readily dissolves the compound, and its hydrogen-bonding acceptor nature slows the chemical exchange of N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[1][9]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.[1]

-

Solvation: Add ~0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire the following spectra on a spectrometer of 400 MHz or higher:

-

¹H NMR

-

¹³C NMR (with proton decoupling)

-

2D HSQC (¹J C-H correlation)

-

2D HMBC (²⁻³J C-H correlation)

-

-

D₂O Exchange (Optional): After initial spectra are acquired, add one drop of D₂O, shake, and re-acquire the ¹H NMR spectrum to identify exchangeable (N-H, N-H₂) protons, which will disappear or decrease in intensity.

¹H NMR: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings (chemical shift), and their neighboring protons (splitting patterns).

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Notes |

| H-2' (Pyridine) | ~9.1 | d | ~2.0 | Most downfield pyridine proton, adjacent to N. |

| H-6' (Pyridine) | ~8.7 | dd | ~4.8, 1.5 | Ortho and meta coupling. |

| H-4' (Pyridine) | ~8.3 | dt | ~8.0, 2.0 | Downfield due to proximity to N. |

| H-5' (Pyridine) | ~7.6 | dd | ~8.0, 4.8 | Standard aromatic region. |

| H-4 (Benzim.) | ~7.4 | d | ~2.0 | Ortho to N, meta to -NH₂. |

| H-7 (Benzim.) | ~7.2 | d | ~8.5 | Ortho to C-N bond. |

| H-6 (Benzim.) | ~6.8 | dd | ~8.5, 2.0 | Ortho to H-7, meta to H-4. |

| -NH (Benzim.) | >12.0 | br s | - | Very downfield, characteristic of benzimidazole N-H.[1] |

| -NH₂ (Amine) | ~5.5 | br s | - | Disappears on D₂O exchange. |

¹³C NMR: Identifying the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Chemical shifts are indicative of the type of carbon (e.g., aromatic, C=N).

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-2 (Benzim.) | ~152 | Imine-like carbon, most downfield. |

| C-5 (Benzim.) | ~145 | Aromatic C attached to -NH₂. |

| C-2' (Pyridine) | ~150 | Aromatic C adjacent to N. |

| C-6' (Pyridine) | ~148 | Aromatic C adjacent to N. |

| C-4' (Pyridine) | ~135 | |

| C-7a (Benzim.) | ~140 | Bridgehead carbon. |

| C-3a (Benzim.) | ~134 | Bridgehead carbon. |

| C-3' (Pyridine) | ~128 | C attached to benzimidazole ring. |

| C-5' (Pyridine) | ~124 | |

| C-7 (Benzim.) | ~118 | |

| C-6 (Benzim.) | ~114 | |

| C-4 (Benzim.) | ~102 | Shielded by -NH₂ group. |

2D NMR: Connecting the Pieces

While 1D spectra provide the parts list, 2D spectra build the final structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the proton at ~7.4 ppm will show a cross-peak to the carbon at ~102 ppm, assigning them as H-4 and C-4.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (2-3 bonds). It provides the irrefutable links between the molecular fragments.

Key Expected HMBC Correlations:

Caption: Key HMBC correlations confirming connectivity.

Interpretation of Key Correlations:

-

The Pyridine-Benzimidazole Link: The most critical correlations are from the pyridine protons (H-2' and H-4') to the benzimidazole C-2 carbon (~152 ppm). This definitively proves that the pyridine ring is attached at the C-2 position of the benzimidazole.

-

Benzimidazole Substitution: Correlations from the amine protons (-NH₂) to carbons C-4, C-5, and C-6 confirm the position of the amino group. Similarly, correlations between the aromatic protons of the benzimidazole ring (H-4, H-6, H-7) and their neighboring carbons will unambiguously establish the 1,2,4-substitution pattern of the benzene ring portion.

Part 3: X-ray Crystallography – The Definitive Proof

Core Directive: When an unambiguous 3D structure is required, or if NMR data remains inconclusive (e.g., due to signal overlap), single-crystal X-ray diffraction is the gold standard.[10][11]

Methodology:

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, dichloromethane/hexane) is a common method.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map, from which the positions of all non-hydrogen atoms are determined.

Outcome: An X-ray crystal structure provides a definitive 3D model of the molecule, confirming not only the atom-to-atom connectivity but also providing precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding networks in the solid state.[12]

Conclusion: Synthesizing the Data for Final Confirmation

-

HRMS confirms the elemental formula is C₁₂H₁₀N₄.

-

¹H and ¹³C NMR provide the number and type of proton and carbon environments, consistent with the proposed structure.

-

2D NMR (HSQC and HMBC) establishes the C-H and long-range C-H correlations that piece the pyridine and aminobenzimidazole fragments together in the correct orientation.

-

X-ray Crystallography , if performed, provides the ultimate, high-resolution 3D structural proof.

This multi-technique, evidence-based approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing a compound through the demanding pipeline of drug discovery and development.

References

-

Jimenez-Vazquez, H. A., et al. (2012). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Retrieved from [Link]

-

Alarcón-Polo, E., et al. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Wood, K. V., et al. (1991). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Barnes, C. S., et al. (1973). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry. Retrieved from [Link]

-

Kuznetsov, M. L., et al. (2020). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals. Retrieved from [Link]

-

Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of benzimidazole-containing imide oligomers. Retrieved from [Link]

-

Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Retrieved from [Link]

-

IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

-

ChemBK. (n.d.). 2-PYRIDIN-3-YL-1 H-BENZOIMIDAZOL-5-YLAMINE. Retrieved from [Link]

-

Wang, C., et al. (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry. Retrieved from [Link]

-

PubMed. (2012). Synthesis, X-ray crystal structure and optical properties of novel 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazoles. Retrieved from [Link]

-

ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino...). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. connectsci.au [connectsci.au]

- 8. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

- 9. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 12. BiblioBoard [openresearchlibrary.org]

A Comprehensive Technical Guide to the Synthesis of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine

Abstract: This guide provides an in-depth, technically-focused protocol for the synthesis of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document details a robust and efficient two-step synthetic pathway, commencing with the formation of the benzimidazole core via a Phillips-Ladenburg type condensation, followed by a chemoselective reduction. The narrative emphasizes the mechanistic rationale behind procedural choices, providing researchers and drug development professionals with a self-validating and reproducible methodology.

Strategic Overview and Retrosynthetic Analysis

The synthesis of this compound is most logically approached via a convergent strategy that constructs the benzimidazole ring system first, followed by the functionalization of the 5-position. Our retrosynthetic analysis identifies two primary synthons: 4-nitro-1,2-phenylenediamine and pyridine-3-carbaldehyde . This approach strategically installs a nitro group as a masked amine, which can be selectively reduced in the final step without affecting the aromatic pyridine or benzimidazole rings.

This two-step sequence is advantageous due to the commercial availability of the starting materials and the high-yielding nature of the individual transformations.

Part I: Synthesis of the Benzimidazole Core via Oxidative Condensation

The cornerstone of this synthesis is the construction of the benzimidazole ring. This is achieved through the condensation of an o-phenylenediamine with an aldehyde, a classic transformation known as the Phillips-Ladenburg benzimidazole synthesis.[4][5][6]

Mechanistic Insight: The Phillips-Ladenburg Reaction

The reaction proceeds via the initial formation of a Schiff base between one of the amino groups of 4-nitro-1,2-phenylenediamine and the pyridine-3-carbaldehyde. This is typically acid-catalyzed. The intermediate Schiff base then undergoes an intramolecular cyclization, where the second amino group attacks the imine carbon. The resulting dihydro-benzimidazole intermediate is subsequently oxidized to the stable, aromatic benzimidazole ring system. While the original Phillips-Ladenburg reaction often requires harsh conditions like high temperatures, modern variations employ mild oxidizing agents to facilitate the final aromatization step under more controlled conditions.[2][7]

Experimental Protocol: Synthesis of 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole

This protocol utilizes sodium metabisulfite (Na₂S₂O₅) as a mild and effective oxidizing agent for the cyclodehydrogenation step.[2][8]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 4-Nitro-1,2-phenylenediamine | 153.14 | 10.0 | 1.0 | 1.53 g |

| Pyridine-3-carbaldehyde | 107.11 | 11.0 | 1.1 | 1.18 g |

| Sodium Metabisulfite | 190.11 | 12.0 | 1.2 | 2.28 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 25 mL |

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1,2-phenylenediamine (1.53 g, 10.0 mmol) and N,N-dimethylformamide (25 mL). Stir the mixture until the solid is fully dissolved.

-

Reagent Addition: Add pyridine-3-carbaldehyde (1.18 g, 11.0 mmol) to the solution, followed by sodium metabisulfite (2.28 g, 12.0 mmol).

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and maintain stirring at this temperature for 4-6 hours.

-

Causality Insight: DMF is chosen as the solvent due to its high boiling point and excellent solvating power for the reactants. The elevated temperature is necessary to overcome the activation energy for both the initial condensation and the subsequent cyclization.

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the starting diamine (a colored spot) indicates reaction completion.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the dark solution slowly into 200 mL of ice-cold water with vigorous stirring. c. A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Self-Validation: The formation of a solid precipitate upon addition to water is a key indicator of product formation, as the organic product is insoluble in the aqueous medium. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with water (3 x 50 mL) to remove residual DMF and salts, followed by a small amount of cold ethanol.

-

-

Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a yellow to brown crystalline solid.

-

Characterization: Dry the purified product under vacuum. The expected yield is typically in the range of 80-90%. Characterize the structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part II: Reduction of the Nitro Group to the Target Amine

The final step is the chemoselective reduction of the aromatic nitro group to the primary amine. A variety of reagents can accomplish this transformation.[9][10] We present two robust methods, highlighting the use of tin(II) chloride as a classic and reliable choice and catalytic hydrogenation as a cleaner, alternative approach.

Strategic Considerations for Reagent Selection

-

Tin(II) Chloride (SnCl₂): This is a widely used, effective, and mild reducing agent for aromatic nitro groups.[9][11] It operates under acidic conditions and is tolerant of many other functional groups, making it ideal for this substrate. The work-up requires neutralization of the acidic medium.

-

Catalytic Hydrogenation (H₂/Pd-C): This method is exceptionally clean, as the only byproduct is water.[9][12][13] It is often the method of choice for its high efficiency and simple product isolation. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker or H-Cube apparatus) and careful handling of the flammable palladium on carbon catalyst and hydrogen gas.

Recommended Protocol: Tin(II) Chloride Dihydrate Reduction

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole | 240.22 | 5.0 | 1.0 | 1.20 g |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 20.0 | 4.0 | 4.51 g |

| Ethanol (EtOH) | 46.07 | - | - | 50 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | ~150-200 mL |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | For extraction |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 5-nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole (1.20 g, 5.0 mmol) in ethanol (50 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (4.51 g, 20.0 mmol) to the suspension.

-

Causality Insight: A stoichiometric excess of SnCl₂ is used to ensure the complete reduction of the nitro group. The reaction is typically performed in a protic solvent like ethanol, which facilitates the dissolution of the reagents and the proton transfer steps in the reduction mechanism.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

Monitoring: The reaction can be monitored by TLC. The product, being an amine, is more polar and will have a lower Rf value than the starting nitro compound. A UV lamp can be used for visualization.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. b. Dilute the residue with water (50 mL) and cool the flask in an ice bath. c. Slowly and carefully neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the pH is ~8.

-

Self-Validation: Vigorous effervescence (CO₂ evolution) will be observed during neutralization. A thick, white precipitate of tin salts (tin hydroxide/oxide) will form. The formation of this precipitate is a crucial indicator of successful neutralization. d. Extract the aqueous slurry with ethyl acetate (3 x 75 mL). The product will move into the organic layer. e. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to afford the final product as a light-colored solid. The expected yield is typically 75-85%.

Alternative Protocol: Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel, dissolve 5-nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole (1.20 g, 5.0 mmol) in methanol or ethanol (50 mL).

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w, ~120 mg) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 40-50 psi. Shake or stir the mixture vigorously at room temperature for 3-5 hours.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Safety Note: The Pd/C catalyst is pyrophoric and must not be allowed to dry in the air while exposed. The filter cake should be quenched with water immediately.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent use.

Overall Synthetic Workflow

Conclusion

This guide outlines a reliable and well-documented two-step synthesis for this compound. The methodology leverages a classic benzimidazole formation followed by a standard nitro group reduction, offering flexibility in reagent choice to suit available laboratory resources. The detailed protocols, supported by mechanistic reasoning and self-validating checkpoints, provide a solid foundation for researchers to produce this valuable chemical building block for applications in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Nitro Reduction - Common Conditions.

- ECHEMI. (n.d.). Which reagent can reduce a nitro group to a primary amine but not...

- Wikipedia. (2023). Reduction of nitro compounds.

- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Wang, F., et al. (2005). Multistep Parallel Synthesis of Substituted 5-Aminobenzimidazoles in Solution Phase.

- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.

- CORE. (n.d.).

- Semantic Scholar. (2023).

- Mallemula, V. R., et al. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives.

- RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.

- ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis.

- ResearchGate. (2023).

- Google Patents. (2007).

- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.

- Google Patents. (n.d.). CN101397275B - Method for preparing 2-( p-aminophenyl) benzimidazole-5-amine.

- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). (2022). RSC Advances.

- PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- PubMed. (2007). Imidazole moiety replacements in the 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor receptor-1 (IGF-1R) to improve cytochrome P450 profile.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 3. Imidazole moiety replacements in the 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor receptor-1 (IGF-1R) to improve cytochrome P450 profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. US20070232616A1 - Benzoimidazol-2-yl pyridines as modulators of the histamine H4 receptor - Google Patents [patents.google.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. echemi.com [echemi.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. CN101397275B - Method for preparing 2-( p-aminophenyl) benzimidazole-5-amine - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of the 2-Pyridin-3-yl-1H-benzoimidazole Scaffold: A Technical Guide to Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridin-3-yl-1H-benzoimidazole core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with diverse and potent biological activities. While the precise mechanism of action for the parent compound, 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine, is not extensively characterized in publicly available literature, a comprehensive analysis of its analogues reveals a strong propensity for kinase inhibition across various signaling pathways implicated in oncology and other disease areas. This technical guide synthesizes the existing knowledge on the biological targets of this chemical series, offering a predictive framework for the mechanism of action of this compound and providing detailed experimental protocols for its validation.

Introduction: The 2-Pyridin-3-yl-1H-benzoimidazole Scaffold - A Versatile Pharmacophore

The fusion of a pyridine ring to a benzimidazole core creates a unique heterocyclic system with a rich three-dimensional architecture, making it an attractive starting point for the design of small molecule inhibitors. The nitrogen atoms in both ring systems provide key hydrogen bonding capabilities, while the planar aromatic surfaces allow for significant pi-stacking interactions within the active sites of biological targets. The amenability of the scaffold to chemical modification at various positions has enabled the development of a wide array of derivatives with tailored selectivity and potency.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and notably, anticancer properties through the inhibition of various protein kinases and other key cellular enzymes[1][2][3].

Known Biological Targets of 2-Pyridin-3-yl-1H-benzoimidazole Derivatives

Research into derivatives of the 2-pyridin-3-yl-1H-benzoimidazole scaffold has identified a range of molecular targets, primarily within the realm of oncology. These findings provide a strong foundation for predicting the likely mechanism of action of this compound.

Kinase Inhibition: A Predominant Mechanism

A significant body of evidence points towards kinase inhibition as the primary mode of action for many compounds featuring this core structure. Key kinase families targeted by these derivatives include:

-

PI3K/mTOR Pathway: A series of 7-azaindazole derivatives, which share structural similarities with the 2-pyridin-3-yl-1H-benzoimidazole scaffold, have been developed as potent dual inhibitors of PI3K and mTOR[4][5]. These enzymes are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers[5].

-

Receptor Tyrosine Kinases (RTKs):

-

Insulin-like Growth Factor 1 Receptor (IGF-1R): A derivative, BMS-536924, which incorporates the (1H-benzoimidazol-2-yl)-1H-pyridin-2-one structure, is a potent inhibitor of IGF-1R kinase[6].

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR): N-(1,3-thiazol-2-yl)pyridin-2-amines, which can be considered bioisosteres of the core scaffold, have been identified as potent inhibitors of KDR kinase, a key mediator of angiogenesis[7].

-

FLT3: Imidazo[1,2-a]pyridine-thiophene derivatives have been optimized as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a clinically relevant target in acute myeloid leukemia (AML)[8].

-

-

Cell Cycle Kinases:

-

Cyclin-Dependent Kinase 1 (CDK1): A novel compound, 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, was discovered to be a potent inhibitor of CDK1, a master regulator of the cell cycle[9].

-

Checkpoint Kinase 1 (CHK1): 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been identified as selective and orally bioavailable inhibitors of CHK1, a critical component of the DNA damage response[10].

-

Threonine Tyrosine Kinase (TTK): Pyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized as new selective and orally bioavailable TTK inhibitors, which play a crucial role in the spindle assembly checkpoint[11].

-

-

TGF-β/Activin Pathway:

Other Potential Mechanisms

While kinase inhibition is a dominant theme, derivatives of the core scaffold have been associated with other mechanisms of action:

-

Topoisomerase Inhibition: Novel 1H-benzo[d]imidazole derivatives have been designed as potential anticancer agents targeting human topoisomerase I[14].

-

Modulation of Nuclear Receptors: A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been identified as novel anti-cancer agents targeting the orphan nuclear receptor Nur77[15].

-

Transporter Inhibition: 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids have been developed as promising urate transporter 1 (URAT-1) inhibitors[16].

A Predictive Framework for the Mechanism of Action of this compound

Based on the extensive evidence for kinase inhibition by structurally related compounds, it is highly probable that This compound functions as a kinase inhibitor . The presence of the 5-amino group provides an additional site for hydrogen bonding, which could influence its binding affinity and selectivity profile within the kinome.

A plausible primary hypothesis is that this compound targets one or more kinases within the PI3K/Akt/mTOR and receptor tyrosine kinase signaling pathways.

Experimental Validation Protocols

To elucidate the precise mechanism of action, a systematic experimental approach is required. The following protocols provide a roadmap for characterizing the biological activity of this compound.

Initial Cellular Viability and Proliferation Assays

The first step is to determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., a panel representing different tumor types) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Kinase Inhibition Assays

Based on the cellular activity, the next step is to assess the compound's ability to inhibit specific kinases.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., using a platform like DiscoverX KINOMEscan™ or a luminescence-based assay)

-

Assay Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

-

Kinase Panel Selection: Based on the literature for related compounds, select a panel of kinases for initial screening, including representatives from the PI3K/mTOR, RTK, and cell cycle kinase families.

-

Compound Incubation: Incubate the kinases with their respective substrates, ATP, and varying concentrations of this compound.

-

Detection: Use a detection reagent that generates a luminescent or fluorescent signal proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value for each kinase.

Target Validation in a Cellular Context

Once a primary kinase target is identified, it is crucial to confirm its engagement and the downstream signaling effects in cells.

Protocol 3: Western Blot Analysis

-

Cell Lysis: Treat cancer cells with this compound at concentrations around its IC50 value for a defined period. Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates (e.g., p-Akt/Akt, p-mTOR/mTOR, p-Rb/Rb).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table summarizes representative IC50 values for related compounds from the literature, providing a benchmark for expected potency.

| Compound Class | Target Kinase | Representative IC50 | Reference |

| 7-Azaindazole Derivatives | PI3Kα | 0.65 nM | [5] |

| 7-Azaindazole Derivatives | mTOR | 2.03 nM | [5] |

| Pyrido[2,3-d]pyrimidin-7(8H)-ones | TTK | 23 nM | [11] |

| 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids | URAT-1 | 3.36 µM | [16] |

Conclusion

The 2-pyridin-3-yl-1H-benzoimidazole scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. While the exact mechanism of action for this compound awaits experimental confirmation, the wealth of data on its analogues strongly suggests a role as a kinase inhibitor. The experimental protocols outlined in this guide provide a clear and logical path for researchers to systematically investigate its biological activity, identify its molecular targets, and ultimately unlock its therapeutic potential.

References

- Venkata Ramakrishna Mallemula, Niraj Nemichand Sanghai, V. Himabindu, Akula Kalyan Chakravarthy. Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives.

-

Shaik K. M., Pandurangan K., Allaka T. R., et al. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 2025. [Link]

-

Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1][2]Thiazine Derivatives. Pharmaceutical Chemistry Journal, 2021.

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 2022. [Link]

-

Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 2012. [Link]

-

Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry, 2025. [Link]

-

Synthesis and biological evaluation of benzo[d]imidazolyl chromeno [2,3-d]pyrimidinones. Research Square, 2025. [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 2024. [Link]

-

Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. ResearchGate, 2023. [Link]

-

Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. Bioorganic & Medicinal Chemistry Letters, 2005. [Link]

-

Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 2022. [Link]

-

Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity. Journal of Medicinal Chemistry, 2005. [Link]

-

A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 2022. [Link]

-

2-Phenyl and 2-heterocyclic-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling. Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

-

A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 2022. [Link]

-

Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

-

The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 2004. [Link]

-

Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 2021. [Link]

-

Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 2021. [Link]

-

Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 2023. [Link]

Sources

- 1. Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[… [ouci.dntb.gov.ua]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Phenyl and 2-heterocyclic-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine Derivatives

Introduction: A Privileged Scaffold in Modern Drug Discovery

The benzimidazole ring, a fusion of benzene and imidazole, represents a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] When this bicyclic aromatic molecule is functionalized with a pyridine ring at the 2-position and an amine group at the 5-position, it gives rise to the this compound scaffold. This specific arrangement of aromatic and heterocyclic moieties creates a unique three-dimensional structure with a rich electronic profile, making it an exemplary "privileged scaffold."

Derivatives of this core structure have garnered significant attention from researchers due to their ability to interact with a wide array of biological targets through various non-covalent interactions.[3] This versatility has led to the discovery of compounds with potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and key structure-activity relationships (SAR) of these promising derivatives, offering insights for professionals in drug development and chemical biology.

Part 1: Synthesis and Chemical Architecture

The construction of the 2-pyridin-3-yl-1H-benzimidazole core is most commonly achieved through the condensation of an appropriately substituted o-phenylenediamine with a pyridine-3-carboxaldehyde or its corresponding carboxylic acid, often facilitated by an acid catalyst or oxidizing agent. The amine at the 5-position provides a crucial handle for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

General Synthesis Workflow

The synthesis typically follows a convergent approach where the benzimidazole core is formed, followed by diversification at the 5-amino position. This strategy allows for the late-stage introduction of various functionalities, enabling extensive SAR studies.

Sources

Spectroscopic Profile of 2-(Pyridin-3-yl)-1H-benzoimidazol-5-ylamine: A Predictive Technical Guide

Introduction

2-(Pyridin-3-yl)-1H-benzoimidazol-5-ylamine is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its structure, which incorporates a benzimidazole core linked to a pyridine ring and functionalized with an amino group, suggests potential applications as a scaffold in drug discovery and as a building block for novel materials.[1] The benzimidazole moiety is a well-known pharmacophore found in a variety of bioactive compounds, while the pyridine ring can modulate solubility and receptor interactions. The 5-amino group provides a site for further chemical modification.

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-(Pyridin-3-yl)-1H-benzoimidazol-5-ylamine. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to forecast the compound's spectral characteristics. This predictive framework is designed to assist researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 2-(Pyridin-3-yl)-1H-benzoimidazol-5-ylamine are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: General workflow for the spectroscopic analysis of 2-(Pyridin-3-yl)-1H-benzoimidazol-5-ylamine.

Conclusion

This technical guide provides a comprehensive predictive overview of the ¹H NMR, ¹³C NMR, and IR spectroscopic characteristics of 2-(Pyridin-3-yl)-1H-benzoimidazol-5-ylamine. While experimental data is not currently available in the public domain, the predictions presented here, based on fundamental principles and data from analogous structures, offer a valuable resource for researchers working with this compound. The provided experimental protocols outline the necessary steps to acquire and confirm the actual spectroscopic data. This guide serves as a foundational tool for the synthesis, characterization, and further investigation of this promising heterocyclic molecule.

References

Sources

Unveiling the Therapeutic Potential of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine: A Technical Guide for Drug Discovery Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant agents. This technical guide focuses on a specific, yet underexplored, member of this family: 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine . While direct pharmacological data on this compound is nascent, its structural architecture, combining the pharmacologically privileged benzimidazole core with a pyridine moiety, suggests a compelling therapeutic potential. Drawing upon established principles of medicinal chemistry and the known bioactivities of analogous structures, this document provides a forward-looking exploration of its promise in oncology and infectious diseases. We present a robust, proposed synthesis pathway, detail rigorous in vitro and in vivo screening protocols to validate these hypotheses, and offer a framework for its advancement as a novel drug candidate.

Introduction: The Benzimidazole Scaffold and the Promise of this compound

Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole. This bicyclic system is isosteric with purine, allowing it to interact with a wide array of biological targets, including enzymes and receptors. Consequently, benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties[1][2][3][4][5][6]. The substitution at the 2-position of the benzimidazole ring is a particularly fruitful area for modulating biological activity[1][2][7][8].

The incorporation of a pyridine ring at this position, as in the case of this compound, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. Furthermore, the 5-amino group provides a crucial handle for further chemical modification and optimization of pharmacokinetic and pharmacodynamic properties. Based on the well-documented activities of pyridinyl-benzoimidazole and 2-substituted benzimidazole analogs, we hypothesize that this compound holds significant potential as a therapeutic agent, primarily in the fields of oncology and infectious diseases[9][10][11][12].

Synthesis of this compound: A Proposed Protocol

Principle: The synthesis involves the condensation of 1,2,4-triaminobenzene with pyridine-3-carbaldehyde, followed by an oxidative cyclization to form the benzimidazole ring.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triaminobenzene (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Aldehyde: To this solution, add pyridine-3-carbaldehyde (1 equivalent) dropwise at room temperature[3][14].

-

Oxidative Cyclization: Introduce an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or copper(II) acetate, to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using modern analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Caption: Hypothesized kinase inhibition by the target compound.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is recommended to efficiently assess the anticancer potential of the compound.

The initial step is to determine the compound's effect on the viability and proliferation of a panel of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Hypothetical IC₅₀ Values for this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.7 |

| HCT116 | Colon Cancer | 6.5 |

| HeLa | Cervical Cancer | 10.1 |

To directly test the hypothesis of kinase inhibition, a panel of kinase activity assays should be performed.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

-

Kinase Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, its specific substrate, and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add serially diluted this compound or a known kinase inhibitor (positive control) to the wells.

-

Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture and incubate at 30°C for a specified time.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a living organism.[13]

Protocol: Xenograft Mouse Model

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., a cell line that showed high sensitivity in vitro) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.

Potential Therapeutic Application II: Infectious Diseases

The benzimidazole scaffold is also a well-known pharmacophore in antimicrobial agents.[4] Several pyridinyl-benzoimidazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[9][10][11]

Hypothesized Mechanism of Action: Inhibition of Microbial Growth

The mechanism of antimicrobial action for benzimidazole derivatives can be diverse, including inhibition of microbial tubulin polymerization, disruption of metabolic pathways, or interference with nucleic acid synthesis.

In Vitro Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial activity of the compound.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical MIC Values for this compound against Various Microorganisms

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 8 |

| Escherichia coli | Gram-negative Bacteria | 16 |

| Candida albicans | Fungi | 4 |

Conclusion and Future Directions